2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid
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Overview
Description
2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been reported to interact with various biological targets . For instance, some pyrazole derivatives are known to inhibit succinate dehydrogenase, a key enzyme in the citric acid cycle .
Mode of Action
It is plausible that the compound interacts with its targets through the formation of covalent or non-covalent bonds, leading to changes in the target’s function
Biochemical Pathways
Given the potential inhibition of succinate dehydrogenase, it could impact the citric acid cycle, affecting energy production within cells .
Result of Action
If it does inhibit succinate dehydrogenase, it could potentially disrupt energy production within cells, leading to various downstream effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid typically involves the cyclization of hydrazine with a carbonyl system, followed by further functionalization . One common method includes the condensation of 1,3-diketones with arylhydrazines . The reaction conditions often involve the use of catalysts such as Nano-ZnO or Amberlyst-70, which are eco-friendly and cost-effective .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using robust and scalable catalysts. The use of microwave-assisted synthesis and green chemistry principles is also gaining traction in industrial settings to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as NaOCl.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Substitution reactions can occur at the pyrazole ring or the benzoic acid moiety, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents include oxidizing agents like NaOCl, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.
1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: Known for its tautomerism and reactivity.
Properties
IUPAC Name |
2-[(1-methylpyrazole-3-carbonyl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-15-7-6-10(14-15)11(16)13-9-5-3-2-4-8(9)12(17)18/h2-7H,1H3,(H,13,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUCUHFEEJYUHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352462 |
Source
|
Record name | 2-[(1-Methyl-1H-pyrazole-3-carbonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
385383-59-5 |
Source
|
Record name | 2-[(1-Methyl-1H-pyrazole-3-carbonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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